molecular formula C19H29N3O5 B3969499 2,6-dimethyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]morpholine oxalate

2,6-dimethyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]morpholine oxalate

Cat. No. B3969499
M. Wt: 379.5 g/mol
InChI Key: VYBXKNQWAHHGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]morpholine oxalate, also known as DMPO, is a chemical compound that has been widely used in scientific research for its unique properties. DMPO is a stable nitroxide radical that can be used as a spin trap to detect and identify free radicals in biological systems.

Mechanism of Action

2,6-dimethyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]morpholine oxalate works by trapping free radicals and forming a stable nitroxide radical that can be detected by electron paramagnetic resonance (EPR) spectroscopy. The trapped free radicals can then be identified and quantified, providing valuable information about their formation and reactivity in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and can protect cells and tissues from oxidative damage. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

2,6-dimethyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]morpholine oxalate is a stable and reliable spin trap that can be used to detect and identify free radicals in biological systems. It is also relatively easy to synthesize and is commercially available. However, this compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for 2,6-dimethyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]morpholine oxalate research. One area of interest is the development of new spin traps with improved properties, such as higher solubility and lower toxicity. Another area of interest is the application of this compound in the study of oxidative stress and inflammation in various diseases, such as cancer and neurodegenerative diseases. Overall, this compound is a valuable tool for scientific research and has many potential applications in the future.

Scientific Research Applications

2,6-dimethyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]morpholine oxalate has been widely used in scientific research as a spin trap to detect and identify free radicals in biological systems. Free radicals are highly reactive species that can cause oxidative damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. By trapping free radicals with this compound, researchers can study their formation, distribution, and reactivity in biological systems.

properties

IUPAC Name

2,6-dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O.C2H2O4/c1-14-11-20(12-15(2)21-14)17-5-9-19(10-6-17)13-16-3-7-18-8-4-16;3-1(4)2(5)6/h3-4,7-8,14-15,17H,5-6,9-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBXKNQWAHHGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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